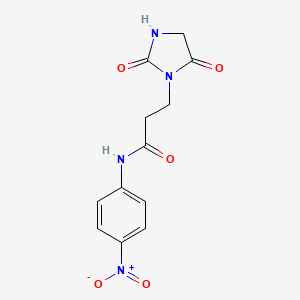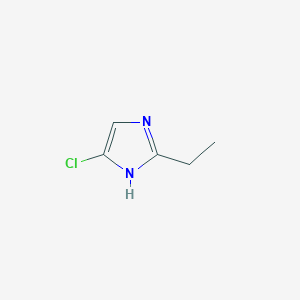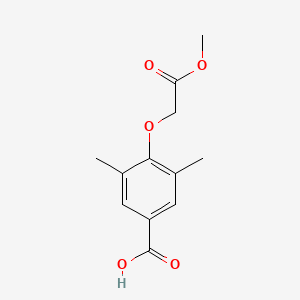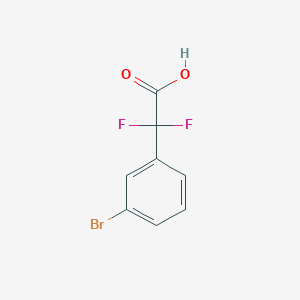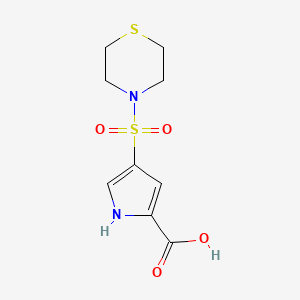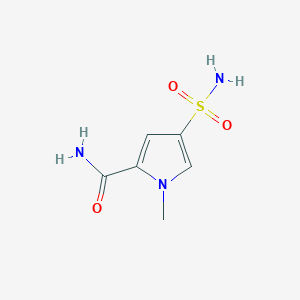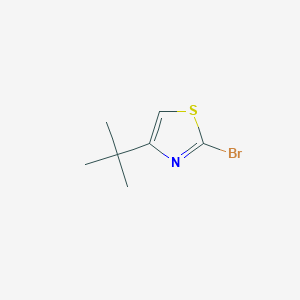
2-Bromo-4-tert-butyl-1,3-thiazole
Vue d'ensemble
Description
2-Bromo-4-tert-butyl-1,3-thiazole is a chemical compound with the molecular formula C7H10BrNS. It has a molecular weight of 220.13 g/mol .
Synthesis Analysis
The synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the available literature, thiazoles are generally synthesized through condensation reactions of α-haloketones or α-haloaldehydes with thioamides .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-tert-butyl-1,3-thiazole consists of a five-membered thiazole ring substituted with a bromine atom at the 2-position and a tert-butyl group at the 4-position . The InChI code for this compound is InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-tert-butyl-1,3-thiazole include a molecular weight of 220.13 g/mol, a topological polar surface area of 41.1 Ų, and a XLogP3-AA value of 3.7 . The compound is a powder with a melting point of 61-63°C .
Applications De Recherche Scientifique
1. Synthesis of Indole Derivatives
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
2. Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The target compound was synthesized starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
- Results or Outcomes: The synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been achieved with good yield and selectivity .
3. Synthesis of Preparaherquamide, (+)-VM-55599 and Premalbrancheamide
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide . These compounds are significant in the field of medicinal chemistry .
- Methods of Application: The total synthesis of these compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .
- Results or Outcomes: The synthesis of these compounds has led to the development of various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
4. E2 Elimination Mechanism
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” can be used to demonstrate the E2 elimination mechanism . This mechanism is a fundamental concept in organic chemistry and is used to explain the formation of alkenes from alkyl halides .
- Methods of Application: The E2 elimination mechanism involves the simultaneous removal of a proton and a leaving group to form an alkene . In the case of “2-Bromo-4-tert-butyl-1,3-thiazole”, the bromine atom acts as the leaving group .
- Results or Outcomes: The E2 elimination mechanism is a key concept in organic chemistry and is used to explain a wide range of reactions .
5. Synthesis of Preparaherquamide, (+)-VM-55599 and Premalbrancheamide
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” is used in the synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide . These compounds are significant in the field of medicinal chemistry .
- Methods of Application: The total synthesis of these compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .
- Results or Outcomes: The synthesis of these compounds has led to the development of various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
6. E2 Elimination Mechanism
- Application Summary: “2-Bromo-4-tert-butyl-1,3-thiazole” can be used to demonstrate the E2 elimination mechanism . This mechanism is a fundamental concept in organic chemistry and is used to explain the formation of alkenes from alkyl halides .
- Methods of Application: The E2 elimination mechanism involves the simultaneous removal of a proton and a leaving group to form an alkene . In the case of “2-Bromo-4-tert-butyl-1,3-thiazole”, the bromine atom acts as the leaving group .
- Results or Outcomes: The E2 elimination mechanism is a key concept in organic chemistry and is used to explain a wide range of reactions .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-tert-butyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZEOZQPGBUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654702 | |
| Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butyl-1,3-thiazole | |
CAS RN |
873075-54-8 | |
| Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 873075-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

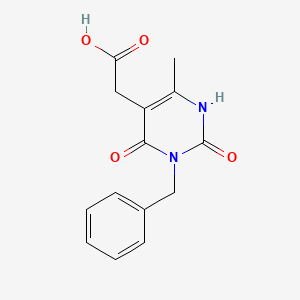
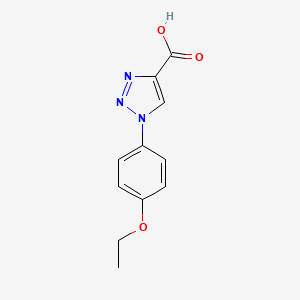
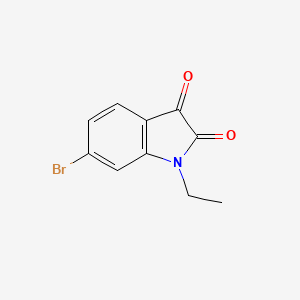
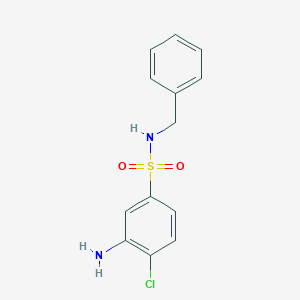
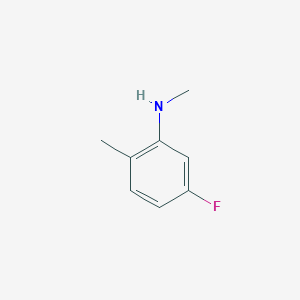
![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)
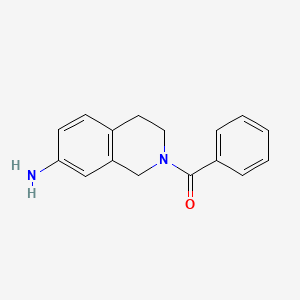
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
